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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyaniline

Cat. No.: B107172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 3-fluoro-4-methoxyaniline, a versatile scaffold in medicinal chemistry, have

demonstrated a wide range of biological activities, showing promise in the development of

novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of these

derivatives, with a focus on their anticancer and antimicrobial properties. The information is

supported by experimental data from peer-reviewed studies, detailed methodologies for key

experiments, and visualizations of relevant pathways and workflows to aid in research and

development.

Anticancer Activity: Targeting Kinase Signaling
Derivatives of 3-fluoro-4-methoxyaniline have been investigated as potent inhibitors of

various protein kinases, which are crucial regulators of cell signaling pathways often

dysregulated in cancer. The unique structural features of 3-fluoro-4-methoxyaniline, including

the fluorine and methoxy groups, can enhance a drug's pharmacokinetic properties and binding

affinity to molecular targets.[1] This compound serves as a key intermediate in the synthesis of

kinase inhibitors targeting enzymes like BCR-ABL and Src, which are implicated in leukemia

and solid tumors.[1]

A study on a series of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline and 3-fluoro-4-(1H-

pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, which are structurally analogous to derivatives
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of 3-fluoro-4-methoxyaniline, revealed potent inhibitory activity against the c-Met kinase, a

receptor tyrosine kinase involved in tumor growth and metastasis. The half-maximal inhibitory

concentration (IC50) values for a selection of these compounds are presented in Table 1,

demonstrating the impact of various substitutions on their anticancer potency.

Table 1: In Vitro Anticancer Activity of 3-Fluoro-4-(substituted-oxy)aniline Derivatives against c-

Met Kinase

Compound ID R1 Group R2 Group
Experimental IC50
(µM)

A1 Me 2-fluorophenyl 0.76

A2 Me
2-(4-methyl-1-

piperazinyl)ethoxy
0.09

A3 Me 2,5-difluorophenyl 0.04

A4 Me
2-fluoro-5-

methylphenyl
0.09

A5 Me 3-acetylphenyl 0.09

A6 Me
5-chloro-2-

fluorophenyl
0.07

Source: Adapted from a study on c-Met kinase inhibitors.[3]

The data indicates that the introduction of a piperazinyl-ethoxy group at the R2 position

(Compound A2) significantly enhances the inhibitory activity compared to a simple phenyl

group (Compound A1). Further modifications to the phenyl ring at R2, such as the addition of

fluorine and methyl groups (Compounds A3, A4, and A6), fine-tune this potency.

Below is a generalized workflow for the synthesis and evaluation of such anticancer

derivatives.
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General Workflow for Synthesis and Anticancer Evaluation
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Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway
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General Workflow for Antimicrobial Susceptibility Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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